Mundulone
Overview
Description
Mundulone is a naturally occurring isoflavone compound that has garnered significant interest due to its potential therapeutic applications. It is primarily known for its tocolytic efficacy, which means it can inhibit uterine contractions, making it a promising candidate for managing preterm labor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mundulone can be synthesized through various organic synthesis routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Mundulone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
Mundulone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying isoflavone chemistry and reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential as a tocolytic agent to manage preterm labor.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
Mundulone exerts its effects primarily by inhibiting intracellular calcium-regulated myometrial contractility. This inhibition reduces uterine contractions, making it effective in managing preterm labor. The molecular targets include calcium channels and signaling pathways involved in muscle contraction .
Comparison with Similar Compounds
Mundulone is often compared with its analog, this compound acetate. While both compounds exhibit tocolytic efficacy, this compound shows greater efficacy and potency in inhibiting intracellular calcium from myometrial cells. This compound acetate, on the other hand, demonstrates greater uterine-selectivity and a more favorable therapeutic index .
Similar Compounds
This compound Acetate: An analog of this compound with similar but distinct properties.
Atosiban: A clinical tocolytic agent often used in combination with this compound for enhanced efficacy.
Nifedipine: Another tocolytic agent that shows synergistic effects when used with this compound.
Properties
IUPAC Name |
3-hydroxy-7-(5-methoxy-2,2-dimethylchromen-6-yl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-25(2)9-8-16-19(31-25)7-6-15(24(16)29-5)18-13-30-21-12-20-14(10-17(21)23(18)28)11-22(27)26(3,4)32-20/h6-10,12-13,22,27H,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTDZAHLWHEULN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2OC)C3=COC4=C(C3=O)C=C5CC(C(OC5=C4)(C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346122 | |
Record name | Mundulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481-94-7 | |
Record name | Mundulone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mundulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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